molecular formula C19H31NO B11548249 N-cyclooctyladamantane-1-carboxamide

N-cyclooctyladamantane-1-carboxamide

Cat. No.: B11548249
M. Wt: 289.5 g/mol
InChI Key: MEWUVHNPLZLEQR-UHFFFAOYSA-N
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Description

N-cyclooctyladamantane-1-carboxamide: is a synthetic organic compound that belongs to the class of carboxamides It is characterized by the presence of a cyclooctyl group attached to an adamantane core, with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with cyclooctylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyladamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclooctyladamantane-1-carboxamide has found applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-cyclooctyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

  • N-cyclooctyladamantane-1-carboxylic acid
  • N-cyclooctyladamantane-1-amine
  • N-cyclooctyladamantane-1-alcohol

Comparison: N-cyclooctyladamantane-1-carboxamide is unique due to the presence of both the cyclooctyl and adamantane groups, which confer distinct physicochemical properties. Compared to its analogs, such as N-cyclooctyladamantane-1-carboxylic acid or N-cyclooctyladamantane-1-amine, the carboxamide group provides additional hydrogen bonding capabilities, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

N-cyclooctyladamantane-1-carboxamide

InChI

InChI=1S/C19H31NO/c21-18(20-17-6-4-2-1-3-5-7-17)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,1-13H2,(H,20,21)

InChI Key

MEWUVHNPLZLEQR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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